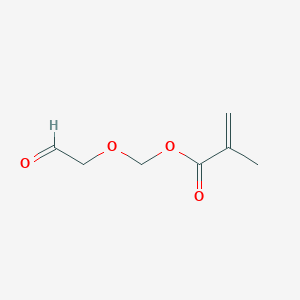
Methacrylic acid, carbomethoxymethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylic acid, carbomethoxymethyl ester, commonly known as CMMA, is a chemical compound that is widely used in scientific research. This compound is a derivative of methacrylic acid, which is a colorless liquid that is used in the production of polymers and resins. CMMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of CMMA is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic species to form new compounds. CMMA is also believed to be involved in the formation of crosslinks in hydrogels, which can affect their mechanical properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of CMMA. However, it is known to be toxic to cells at high concentrations, and exposure to CMMA can cause cell death. CMMA is also known to be a skin and eye irritant, and exposure to CMMA can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
CMMA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. CMMA is also stable under a wide range of conditions, making it easy to handle and store. However, CMMA is toxic at high concentrations, and care must be taken when handling this compound. Additionally, CMMA is not suitable for use in aqueous solutions, as it is insoluble in water.
Zukünftige Richtungen
There are several future directions for research on CMMA. One potential area of research is the development of new synthetic methods for CMMA and its derivatives. Another area of research is the application of CMMA in the production of new materials, such as hydrogels and polymers. Additionally, research on the toxicity and safety of CMMA is needed to ensure that this compound can be used safely in laboratory experiments.
Synthesemethoden
CMMA can be synthesized by the reaction of methacrylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMMA is commonly used in scientific research as a reagent in organic synthesis. It is used as a building block in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. CMMA is also used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
13318-09-7 |
|---|---|
Produktname |
Methacrylic acid, carbomethoxymethyl ester |
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-oxoethoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(2)7(9)11-5-10-4-3-8/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
NRSZKYOGFLBOGH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCOCC=O |
Kanonische SMILES |
CC(=C)C(=O)OCOCC=O |
Andere CAS-Nummern |
13318-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




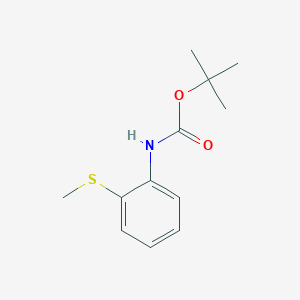
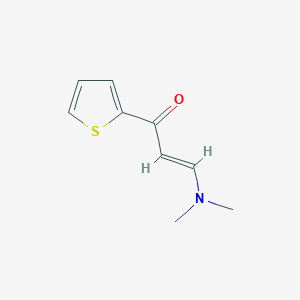
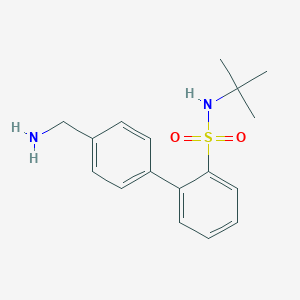
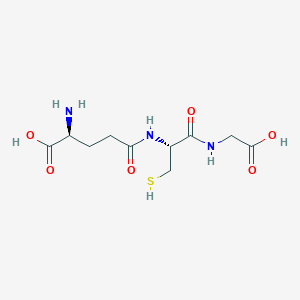
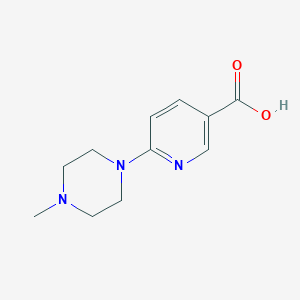
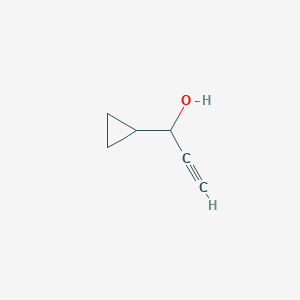
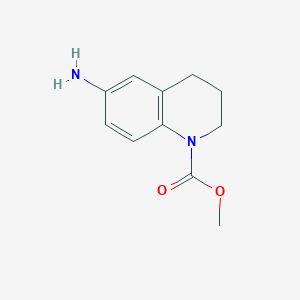
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
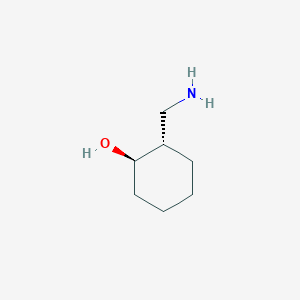
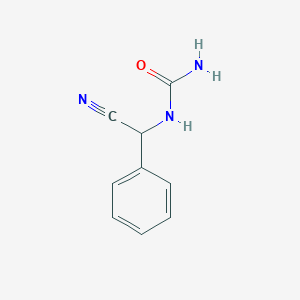
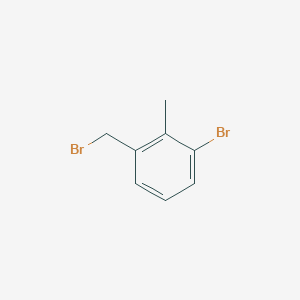
![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)